molecular formula C9H6F3IO2 B12334540 Methyl 2-iodo-3-(trifluoromethyl)benzoate CAS No. 1261827-54-6

Methyl 2-iodo-3-(trifluoromethyl)benzoate

Cat. No.: B12334540
CAS No.: 1261827-54-6
M. Wt: 330.04 g/mol
InChI Key: NPSIQRQHJXGKPO-UHFFFAOYSA-N
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Description

Methyl 2-iodo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iodo-3-(trifluoromethyl)benzoate typically involves the iodination of a trifluoromethyl-substituted benzoic acid derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in the presence of a catalyst, such as copper or palladium, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 2-iodo-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 2-iodo-3-(trifluoromethyl)benzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing trifluoromethyl group, which makes the ring more susceptible to nucleophilic attack. The iodine atom serves as a good leaving group, facilitating substitution reactions. In coupling reactions, the palladium catalyst coordinates with the iodine atom, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodo-4-(trifluoromethyl)benzoate
  • Methyl 2-fluoro-3-iodo-5-(trifluoromethyl)benzoate
  • Methyl 3-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-iodo-3-(trifluoromethyl)benzoate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring provides a balance that can be exploited in various synthetic applications .

Properties

CAS No.

1261827-54-6

Molecular Formula

C9H6F3IO2

Molecular Weight

330.04 g/mol

IUPAC Name

methyl 2-iodo-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)5-3-2-4-6(7(5)13)9(10,11)12/h2-4H,1H3

InChI Key

NPSIQRQHJXGKPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)I

Origin of Product

United States

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